molecular formula C11H8N4O2S B2922487 2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine CAS No. 2034281-10-0

2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine

Cat. No.: B2922487
CAS No.: 2034281-10-0
M. Wt: 260.27
InChI Key: JUGMMHBFPKCNAP-UHFFFAOYSA-N
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Description

2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is a heterocyclic compound that incorporates a pyrimidine ring substituted with a methoxy group and a thiophene-containing oxadiazole moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine typically involves the following steps:

    Formation of the Oxadiazole Ring: The oxadiazole ring can be synthesized through the cyclization of a hydrazide with a carboxylic acid derivative under dehydrating conditions.

    Thiophene Substitution: The thiophene ring is introduced via a coupling reaction, often using a palladium-catalyzed cross-coupling method such as the Suzuki or Stille reaction.

    Pyrimidine Ring Formation: The pyrimidine ring is constructed through a condensation reaction involving a suitable precursor, such as a β-diketone or an amidine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as high-performance liquid chromatography (HPLC).

Chemical Reactions Analysis

Types of Reactions

2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine can undergo various chemical reactions, including:

    Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.

    Reduction: The oxadiazole ring can be reduced to form hydrazides.

    Substitution: The methoxy group on the pyrimidine ring can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions, often under basic conditions.

Major Products

    Oxidation: Sulfoxides or sulfones.

    Reduction: Hydrazides.

    Substitution: Various substituted pyrimidine derivatives.

Mechanism of Action

The mechanism of action of 2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine involves its interaction with specific molecular targets. The thiophene and oxadiazole moieties are known to interact with enzymes and receptors, potentially inhibiting their activity. This can lead to various biological effects, such as anti-inflammatory or anticancer activity .

Comparison with Similar Compounds

Similar Compounds

  • **2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]benzene
  • **2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyridine
  • **2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrazine

Uniqueness

2-methoxy-5-[3-(thiophen-2-yl)-1,2,4-oxadiazol-5-yl]pyrimidine is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties.

Properties

IUPAC Name

5-(2-methoxypyrimidin-5-yl)-3-thiophen-2-yl-1,2,4-oxadiazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H8N4O2S/c1-16-11-12-5-7(6-13-11)10-14-9(15-17-10)8-3-2-4-18-8/h2-6H,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JUGMMHBFPKCNAP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC=C(C=N1)C2=NC(=NO2)C3=CC=CS3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H8N4O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

260.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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